N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide
Description
N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound synthesized via the condensation of 4-hydroxy-3-nitrobenzaldehyde and pyridine-4-carbohydrazide. Its structure features a pyridine ring, a hydrazide backbone, and a substituted phenyl group with hydroxyl (-OH) and nitro (-NO₂) substituents at the 4- and 3-positions, respectively.
Properties
Molecular Formula |
C13H10N4O4 |
|---|---|
Molecular Weight |
286.24 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H10N4O4/c18-12-2-1-9(7-11(12)17(20)21)8-15-16-13(19)10-3-5-14-6-4-10/h1-8,18H,(H,16,19)/b15-8+ |
InChI Key |
RAOPHYMFJFYFON-OVCLIPMQSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/NC(=O)C2=CC=NC=C2)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC(=C(C=C1C=NNC(=O)C2=CC=NC=C2)[N+](=O)[O-])O |
solubility |
41.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 4-hydroxy-3-nitrobenzaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzene ring can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group, potentially altering the compound’s properties.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amino-substituted derivatives.
Substitution: Formation of esters or ethers depending on the reagents used.
Scientific Research Applications
N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with enzymes or receptors are of interest for understanding its biological activity.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or bind to DNA, thereby affecting cellular processes. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and chemical properties of Schiff base hydrazones are heavily influenced by substituents on the aromatic ring. Below is a comparison of key analogues:
Notes:
- The nitro group (-NO₂) in the target compound enhances electron-withdrawing effects, increasing the acidity of the adjacent hydroxyl group and influencing hydrogen-bonding interactions in crystal structures .
- Methoxy (-OCH₃) and halogen (-Br, -Cl) substituents alter lipophilicity and electronic properties, affecting solubility and biological activity .
Key Findings :
- The nitro group in the target compound may enhance enzyme inhibition (e.g., aldose reductase), as seen in structurally related brominated analogues .
- Methoxy-substituted derivatives exhibit stronger antidepressant and nootropic activities, likely due to improved blood-brain barrier penetration .
- Halogenated analogues (e.g., bromo, chloro) show higher antimicrobial activity, attributed to increased electrophilicity and membrane disruption .
Physicochemical and Crystallographic Properties
Notes:
Biological Activity
N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide is a compound of significant interest due to its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological effects, particularly focusing on its pharmacological properties and therapeutic applications.
Chemical Structure
The compound can be represented by the following chemical structure:
- Molecular Formula : CHNO
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the condensation reaction between 4-hydroxy-3-nitrobenzaldehyde and pyridine-4-carbohydrazide. The reaction conditions usually include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the imine linkage.
Antimicrobial Activity
Research has indicated that derivatives of pyridine and hydrazone compounds exhibit notable antimicrobial properties. A study demonstrated that related compounds showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | TBD |
| Control (Ciprofloxacin) | 2 | S. aureus, E. coli |
Cytotoxicity
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results suggest that it exhibits selective cytotoxicity towards certain cancer cell lines, indicating potential as an anticancer agent. The compound's mechanism may involve the induction of apoptosis in malignant cells, although further studies are needed to elucidate the exact pathways involved.
Case Studies
- Antibacterial Efficacy : A recent study focused on a series of hydrazone derivatives, including our compound of interest, which were tested for their ability to inhibit bacterial growth. The results indicated that modifications in the nitrophenyl group significantly enhanced antibacterial activity .
- Anticancer Potential : In vitro studies have shown that related compounds can induce apoptosis in cancer cells through mitochondrial pathways. This suggests that this compound may similarly affect cancer cell viability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
